N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE
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Overview
Description
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the acetamide backbone: This can be achieved through the reaction of an appropriate amine with acetic anhydride.
Introduction of the phenoxy group: This step involves the reaction of the acetamide intermediate with a phenol derivative under basic conditions.
Addition of the carbohydrazonoyl group: This step requires the reaction of the phenoxyacetamide intermediate with a hydrazine derivative.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from the corresponding functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the specific substitution, but may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and mechanisms.
Industry: It could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, but may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)acetamide
- N-(3,4-dimethylphenyl)formamide
- N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide
Uniqueness
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C27H29N3O4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C27H29N3O4/c1-5-33-25-15-21(16-28-30-27(32)22-10-6-18(2)7-11-22)9-13-24(25)34-17-26(31)29-23-12-8-19(3)20(4)14-23/h6-16H,5,17H2,1-4H3,(H,29,31)(H,30,32)/b28-16- |
InChI Key |
IVJXMMXJXNUXLG-NTFVMDSBSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)C)OCC(=O)NC3=CC(=C(C=C3)C)C |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)C)OCC(=O)NC3=CC(=C(C=C3)C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)C)OCC(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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